molecular formula C16H14N2O2 B5054802 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide

Cat. No.: B5054802
M. Wt: 266.29 g/mol
InChI Key: RPODRDDGICPFQP-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is an organic compound that features a cyanophenoxy group attached to an acetamide backbone

Mechanism of Action

Target of Action

The primary target of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is the phosphodiesterase 4 (PDE4) enzyme . This enzyme plays a key role in regulating inflammatory cytokine production, which is expressed in keratinocytes and immune cells .

Mode of Action

This compound acts by inhibiting PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .

Biochemical Pathways

By inhibiting PDE4, this compound affects the cAMP-dependent pathway . Elevated cAMP levels can decrease the proinflammatory response associated with conditions like atopic dermatitis .

Pharmacokinetics

It’s known that the compound’s structure allows for effective skin penetration , which suggests good bioavailability when applied topically.

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a broad-spectrum anti-inflammatory activity . This results in an improvement in disease severity, reduction in the risk of infection, and reduction in the signs and symptoms in patients 2 years old and older .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the chemoenzymatic synthesis of a similar compound was found to be most effective under specific conditions, including a certain reaction temperature and shaking rate . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide typically involves the nucleophilic aromatic substitution reaction. One common method involves reacting 4-cyanophenol with N-methyl-N-phenylacetamide in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyanophenoxy)-N-methyl-N-phenylacetamide
  • 2-(4-cyano-2-fluorophenoxy)-N-methyl-N-phenylacetamide
  • 4-(4-cyanophenoxy)-2-(4-cyanophenyl)-aminoquinoline

Uniqueness

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanophenoxy group enhances its reactivity and potential for forming stable complexes with various targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(14-5-3-2-4-6-14)16(19)12-20-15-9-7-13(11-17)8-10-15/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPODRDDGICPFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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